Phenyl(7h-purin-8-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
2836-31-9 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
phenyl(7H-purin-8-yl)methanol |
InChI |
InChI=1S/C12H10N4O/c17-10(8-4-2-1-3-5-8)12-15-9-6-13-7-14-11(9)16-12/h1-7,10,17H,(H,13,14,15,16) |
InChI Key |
CWHCPULSSXOYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=NC=NC=C3N2)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 7h Purin 8 Yl Methanol and Its Analogues
Strategies for the Construction of the Purine (B94841) Core
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of numerous biologically active molecules. tandfonline.comrsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective strategies.
Multi-component Reactions Utilizing Diaminomaleonitrile Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. Diaminomaleonitrile (DAMN) is a versatile precursor in this context. rsc.orgresearchgate.net Three-component reactions involving DAMN, an isocyanate, and an aldehyde can yield 7H-purin-8(9H)-one derivatives. researchgate.net This approach allows for the introduction of diversity at two positions of the purine ring system.
A notable example is the synthesis of 7H-purin-8(9H)-one derivatives where the reaction of DAMN and an isocyanate first forms a ureic intermediate. This intermediate then undergoes a cyclization reaction with an aldehyde, catalyzed by triethylamine (B128534) (TEA) and iodine, to construct the purine core. researchgate.net This method provides a modular approach to a range of substituted purines.
Synthetic Routes via Urea (B33335) Derivatives
Urea and its derivatives are fundamental building blocks for the pyrimidine portion of the purine core. A common strategy involves the reaction of urea with a suitable malonic acid derivative to form a pyrimidine ring, which is then further elaborated to the purine. For instance, alkylated urea derivatives can react with ethyl 2-cyanoacetate to form N-substituted uracil (B121893) derivatives. rsc.org Subsequent nitrosation and reduction steps can introduce the necessary amino groups at the C5 and C6 positions of the uracil ring, setting the stage for imidazole ring closure.
Another approach involves the multicomponent synthesis of C(8)-substituted purines from a ternary mixture of aminomalononitrile, urea, and α-amino acid methyl esters. researchgate.net This method allows for the selective decoration of the C(8)-position of the purine ring with various amino acid residues. researchgate.net The regioselectivity of these transformations can often be controlled by the choice of reagents and reaction conditions. researchgate.net
Cyclo-condensation Approaches to Purine Heterocycles
Cyclo-condensation reactions are a classical and widely used method for the synthesis of the purine heterocycle. These reactions typically involve the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, which becomes the C-8 atom of the purine ring.
Various reagents can serve as the one-carbon source. For example, formic acid is commonly used to introduce a hydrogen atom at the C-8 position, while other reagents like aldehydes or their derivatives can be used to install more complex substituents directly. acs.org The reaction of 5,6-diaminouracils with oxazolone (B7731731) derivatives in acetic acid is another example of a cyclo-condensation approach to N-substituted-8-purines. rsc.org Microwave-assisted ring closure of a carboxamido-substituted uracil precursor using hexamethyldisilazane (B44280) has also been shown to be an efficient method for forming the imidazole ring of xanthine (B1682287) derivatives. beilstein-journals.org
Stereoselective Synthesis of the Phenyl(hydroxyl)methyl Moiety
The phenyl(hydroxyl)methyl group contains a stereocenter, and its specific configuration can be crucial for biological activity. Therefore, stereoselective methods for its synthesis are of high importance.
The stereoselective reduction of a carbonyl group is a common and effective strategy. Prochiral ketones, such as benzoyl derivatives, can be reduced to the corresponding chiral alcohols using a variety of chiral reducing agents. These include borane (B79455) reagents in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or enzymatic reductions. These methods can provide high enantiomeric excess of either the (R) or (S) enantiomer depending on the catalyst or enzyme used.
Another approach is the asymmetric addition of a phenyl group to a formyl group. This can be achieved using organometallic reagents like phenyl Grignard or phenyllithium (B1222949) in the presence of a chiral ligand.
The following table summarizes some common methods for the stereoselective synthesis of chiral alcohols:
| Method | Reagent/Catalyst | Substrate | Product | Stereoselectivity |
| Corey-Bakshi-Shibata (CBS) Reduction | Borane, Chiral Oxazaborolidine | Prochiral Ketone | Chiral Secondary Alcohol | High (R) or (S) selectivity |
| Asymmetric Transfer Hydrogenation | Ru- or Rh-based chiral catalysts | Prochiral Ketone | Chiral Secondary Alcohol | High enantioselectivity |
| Enzymatic Reduction | Ketoreductases | Prochiral Ketone | Chiral Secondary Alcohol | High enantioselectivity |
| Asymmetric Grignard Addition | Phenylmagnesium bromide, Chiral Ligand | Aldehyde | Chiral Secondary Alcohol | Variable to high enantioselectivity |
Introduction of the Phenyl(hydroxyl)methyl Group at the Purine C-8 Position
The introduction of a substituent at the C-8 position of the purine ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substituent and the nature of the purine starting material.
One of the most common approaches is the functionalization of a pre-halogenated purine, typically an 8-bromopurine derivative. The 8-bromo substituent can be displaced by a variety of nucleophiles or can participate in cross-coupling reactions. For instance, an 8-bromopurine can be converted to an 8-lithiated purine via metal-halogen exchange, which can then react with an electrophile like benzaldehyde. Subsequent reduction of the resulting benzoyl group would yield the desired phenyl(hydroxyl)methyl substituent.
Direct C-H functionalization of the purine C-8 position is another powerful strategy that avoids the need for pre-functionalization. nih.gov This can be achieved through lithiation of the C-8 proton using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. mdpi.comjst.go.jp For the synthesis of Phenyl(7H-purin-8-yl)methanol, this would involve the reaction of the 8-lithiated purine with benzaldehyde.
The following table outlines potential synthetic routes for the introduction of the phenyl(hydroxyl)methyl group at the C-8 position of a purine:
| Starting Material | Reagents | Intermediate | Final Product |
| 8-Bromopurine | 1. n-BuLi 2. Benzaldehyde 3. NaBH4 | 8-Benzoylpurine | This compound |
| Purine | 1. LDA 2. Benzaldehyde | 8-(Phenyl(hydroxy)methyl)purine | This compound |
| 4,5-Diaminopyrimidine | Phenylglyoxylic acid | 8-Benzoylpurine | This compound |
Derivatization Strategies for this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization can be performed on the purine core, the phenyl ring, or the hydroxyl group of the side chain.
The purine core can be modified at various positions. For example, the amino group at C-6 can be introduced from a 6-chloropurine (B14466) precursor via nucleophilic substitution. nih.gov The N-9 position can be alkylated using various alkyl halides in the presence of a base. nih.gov
The phenyl ring of the substituent can be derivatized by using substituted benzaldehydes in the synthetic routes described in section 2.3. This allows for the introduction of a wide range of functional groups, such as halogens, alkyl, alkoxy, or nitro groups, which can modulate the electronic and steric properties of the molecule.
The hydroxyl group of the phenyl(hydroxyl)methyl moiety can be a site for further modification. It can be alkylated to form ethers or acylated to form esters, providing another avenue for creating a library of analogues.
The following table provides examples of derivatization strategies for creating analogues:
| Position of Derivatization | Starting Material | Reagent | Product |
| Purine C-6 | 6-Chloropurine derivative | Amine | 6-Aminopurine analogue |
| Purine N-9 | 9H-Purine derivative | Alkyl halide, Base | 9-Alkylpurine analogue |
| Phenyl Ring | Purine | Substituted benzaldehyde | Phenyl-substituted analogue |
| Hydroxyl Group | This compound | Alkyl halide, Base | O-Alkyl ether analogue |
| Hydroxyl Group | This compound | Acyl chloride, Base | O-Acyl ester analogue |
Alkylation and Arylation Reactions on the Purine Scaffold
Alkylation and arylation are fundamental transformations for modifying the purine skeleton. These reactions can be directed to either carbon or nitrogen atoms, with regioselectivity being a significant challenge.
Direct C-H arylation, particularly at the C8 position, has been achieved using palladium catalysis. For instance, Hocek and coworkers demonstrated the direct arylation of adenosine (B11128) at the C8-H bond with aryl halides. nih.gov This method was later improved by Fairlamb and coworkers, who found that a combination of cesium carbonate and a secondary amine like piperidine (B6355638) was beneficial for the Pd/Cu-mediated C8 arylation of 2'-deoxyadenosine. nih.gov Minisci-type reactions have also been developed for the direct C-H amidation, alkylation, and arylation of a wide range of purines, including xanthine, guanine (B1146940), and adenine (B156593) structures. acs.org
Arylation and alkylation at the purine nitrogens, particularly N7 and N9, are also common. Generally, the alkylation of purines is performed after creating an anion with a base, which then reacts with an alkyl halide, often resulting in mixtures of N-alkylated products at the N7 and N9 positions. researchgate.net Copper-catalyzed N-arylation with aryl halides has been shown to be an efficient method, often displaying high selectivity for the N9 position. rsc.org The robustness of this Cu(I)-catalyzed reaction is demonstrated by its tolerance for a wide variety of functional groups on the aryl halide, including alcohol, phenol, amine, and carboxylic acid groups. rsc.org
| Reaction Type | Position | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| C-H Arylation | C8 | Pd(OAc)₂, CuI, Cs₂CO₃, piperidine | Direct functionalization of the C8-H bond in deoxyadenosine. nih.gov | nih.gov |
| N-Alkylation | N7/N9 | Base (e.g., K₂CO₃), Alkyl halide | Often yields a mixture of N7 and N9 isomers. researchgate.net | researchgate.net |
| N-Arylation | N9 | Cu(I), BHPhen ligand, Aryl halide | Highly selective for the N9 position with broad substrate scope. rsc.org | rsc.org |
| N-Alkylation | N9 | Cyclopentyl bromide, NaH | Used for N-9 alkylation of 6-(4-substituted phenyl) purine derivatives. nih.gov | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds in the synthesis of purine analogues. nanochemres.org The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this field. continental.edu.pe
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This method has been extensively used to introduce aryl and heteroaryl groups at various positions on the purine ring. For example, 6-heteroaryl 2-aminopurine (B61359) ribonucleosides have been synthesized from 6-chloroguanosine (B13967) and a range of boron substrates using a Pd-132 catalyst. acs.org The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to achieve high yields. acs.org Water-soluble palladium catalysts have also been developed to perform Suzuki-Miyaura couplings on unprotected halonucleosides in aqueous media, which is advantageous for green chemistry and scalability. nih.govnih.gov
The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another key strategy. It has been employed to synthesize C8-modified purine nucleosides containing highly conjugated linear ethynyl (B1212043) linkers, using a Pd/Cu catalytic system. whiterose.ac.uk A modified Sonogashira coupling using potassium iodide as an additive has also been shown to be effective for functionalizing 6-chloroguanosine. acs.org
| Purine Substrate | Coupling Partner | Position | Catalytic System | Reference |
|---|---|---|---|---|
| 6-Chloroguanosine | Heteroarylboronic acids | C6 | Pd-132, K₂CO₃ | acs.org |
| C8-Bromo-GMP/GTP | Arylboronic acids | C8 | Pd(OAc)₂, TPPTS (water-soluble ligand) | nih.gov |
| 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine | 4-Substituted phenyl boronic acids | C6 | Pd(PPh₃)₄, Toluene | nih.gov |
| 5-Iodo-2'-deoxyuridine (pyrimidine example) | Aryl boronic acids | C5 | [Pd(saccharinate)₂(PTA)₂] in water | nih.gov |
Regioselective Functionalization of Purine Nitrogens
A significant challenge in purine chemistry is controlling the regioselectivity of substitutions at the different nitrogen atoms of the imidazole ring (N7 and N9). rsc.org The outcome of alkylation or arylation reactions is often a mixture of isomers, which necessitates difficult purification steps. researchgate.net
The regioselectivity is influenced by several factors, including the nature of the electrophile, the substituent at the C6 position of the purine, the base, and the solvent. researchgate.net For instance, direct copper-catalyzed N-arylation of various purines with aryl halides generally proceeds with high selectivity for the N9-position. rsc.org This preference can be altered by the presence of adjacent groups. rsc.org
Conversely, specific methods have been developed to favor the N7 position. A notable example is the direct, regioselective N7 tert-alkylation of 6-substituted purines. This method utilizes the reaction of N-trimethylsilylated purines with a tert-alkyl halide, catalyzed by SnCl₄, under kinetically controlled conditions. nih.gov By adjusting the reaction conditions (e.g., temperature, time), it is sometimes possible to obtain the thermodynamically favored N9 isomer instead. nih.gov The development of such regioselective methods is crucial for synthesizing specific purine isomers for biological evaluation. rsc.org
| Target Position | Reaction Type | Key Conditions/Reagents | Rationale/Observation | Reference |
|---|---|---|---|---|
| N9 | Arylation | Cu(I) catalyst, BHPhen ligand | Generally preferred position for Cu-catalyzed arylation of common purines. rsc.org | rsc.org |
| N7 | tert-Alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ catalyst | Kinetically controlled reaction favors the N7 isomer. nih.gov | nih.gov |
| N9 | Alkylation | Tetrabutylammonium hydroxide, microwave irradiation | Optimized conditions to regioselectively obtain N9-alkylation products. researchgate.net | researchgate.net |
One-Pot and Cascade Reaction Sequences in Purine Synthesis
A rapid, one-pot procedure for synthesizing fused purine derivatives involves the reaction of a trisubstituted pyrimidine with various amines. thieme-connect.comiitkgp.ac.in This process combines a substitution reaction with a copper(I)-catalyzed tandem cyclization, creating complex scaffolds from simple starting materials without the need to isolate intermediates. thieme-connect.com
Enzymatic cascade reactions have also emerged as powerful and sustainable alternatives for synthesizing purine nucleoside analogues. mdpi.com Multi-enzyme systems can be constructed in a single pot to produce a variety of organic compounds under mild conditions. mdpi.com For example, 2'-functionalized nucleosides have been synthesized using a one-pot cascade involving engineered aldolase (B8822740) variants and enzymes from the purine nucleoside salvage pathway. nih.gov Another multi-enzymatic system combines a 2'-deoxyribosyltransferase (NDT) and a phosphoribosyltransferase (PRT) to efficiently produce therapeutic purine nucleosides and their corresponding 5'-monophosphates. mdpi.com Similarly, natural and modified nucleoside triphosphates (NTPs) have been generated from nucleoside precursors in a modular, one-pot enzymatic cascade, demonstrating the versatility of biocatalytic approaches. frontiersin.org
| Methodology | Starting Materials | Key Catalysts/Enzymes | Product Type | Reference |
|---|---|---|---|---|
| One-pot chemical cascade | Trisubstituted pyrimidine, various amines | Copper(I) | Fused purine heterocycles | iitkgp.ac.in, thieme-connect.com |
| One-pot enzymatic cascade | Simple precursors, various purine analogues | 2'-deoxyribosyltransferase (LdNDT), Hypoxanthine-guanine-xanthine phosphoribosyltransferase (TtHGXPRT) | Purine nucleoside analogues and monophosphates | mdpi.com |
| One-pot enzymatic cascade | d-ribose-5-phosphate analogues | Engineered deoxyribose-5-phosphate aldolase variants | 2'-functionalized purine nucleosides | nih.gov |
| One-pot enzymatic cascade | Natural and modified nucleosides | Nucleoside kinases, NMP kinases, NDP kinase | Nucleoside triphosphates (NTPs) | frontiersin.org |
Computational and Theoretical Investigations of Phenyl 7h Purin 8 Yl Methanol and Purine Based Systems
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast how small molecules, such as drug candidates, bind to a receptor's three-dimensional structure. researchgate.net
Molecular docking simulations are crucial for predicting the binding modes and affinities of purine (B94841) derivatives with their target proteins. For instance, in studies of purine derivatives as potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2), docking can reveal distinct binding patterns. Some compounds may adopt a binding mode nearly identical to a known ligand, while others might flip within the active site to avoid steric clashes, particularly if they possess bulky substituents. mdpi.com The binding modes of purine and pyrimidine (B1678525) nucleotides to human ecto-5′-nucleotidase (CD73), for example, have been characterized, showing that substrate binding occurs in an accessible 'open' conformation of the enzyme. nih.gov
Docking studies on novel 9-(2-hydroxypropyl)-substituted purine analogs with herpesviral thymidine (B127349) kinase indicated multiple binding modes for all compounds, which was consistent with experimental binding-affinity assays. harvard.edu Similarly, when studying purine derivatives as histamine (B1213489) H3 receptor ligands, docking and molecular dynamics were used to determine binding modes, highlighting the importance of the purine ring in enhancing affinity through hydrogen bonding. researchgate.net
The affinity of these compounds is often quantified by inhibition constants (Ki) or IC50 values. For example, studies on purine derivatives targeting CD73 have determined Ki values for various analogs, showing that while some purine-based compounds are highly potent, modifications to the purine base can modulate this affinity. nih.gov In one study, two purine derivatives, 3d and 3h , showed high affinity for the H3R with Ki values of 2.91 and 5.51 nM, respectively. researchgate.net The affinity of a series of purine derivatives for purified Stat3 has also been determined, with KD values ranging from 0.8 to 12 μM. acs.org
| Compound/Class | Target Receptor | Predicted Binding Affinity | Citation |
| Purine Derivatives | CDK2 | Total scores > 4 indicate specific ligands | mdpi.com |
| Purine Derivatives (3d, 3h) | Histamine H3 Receptor (H3R) | K | researchgate.net |
| Purine Scaffolds | Stat3 | K | acs.org |
| AMPCP | CD73 | K | nih.gov |
| GMPCP | CD73 | K | nih.gov |
| Guanine (B1146940) derivative 5 | HSV-1 TK | Sub-mM range affinity | harvard.edu |
| 2-aminopurine-6-thione derivative 7 | HSV-1 TK | Sub-mM range affinity | harvard.edu |
Beyond predicting the geometry of a ligand in a binding pocket, computational methods can analyze the energetic contributions to this interaction. Molecular dynamics (MD) simulations, often following docking, can be used to calculate protein-ligand interaction energies, providing a more detailed picture of complex stability. researchgate.net These energies are typically broken down into components like short-range Coulomb (electrostatic) and Lennard-Jones (van der Waals) interaction energies. researchgate.net
For example, in MD simulations of ligands bound to a target protein, the sum of Coulomb and Lennard-Jones energies can be calculated over the simulation time. Consistently negative values for these energies indicate that the formation of the protein-ligand complex is energetically favorable and thermodynamically stable. researchgate.net This type of analysis can help explain why certain ligands are more potent than others. For instance, the displacement of energetically unstable water molecules in a binding site by a ligand is a common strategy to gain potency, and analyzing interaction energies can help quantify the energetic gain from such a displacement. dundee.ac.uk
The calculation of protein-ligand interaction energies can also be approached with high-level quantum mechanics (QM) methods. rsc.org These methods, while computationally intensive, can provide a more accurate description of the electronic effects that govern molecular interactions, such as charge transfer and polarization, which are often approximated in classical force fields. rsc.org
| Ligand | Target | Average Coul-SR (kJ/mol) | Average LJ-SR (kJ/mol) | Total Interaction Energy (kJ/mol) | Citation |
| Ligand 1 | Mpro | - | - | -200 (± 28) | researchgate.net |
| Ligand 2 | Mpro | - | - | -162 (± 24) | researchgate.net |
| Ligand 3 | Mpro | - | - | -250 (± 23) | researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the intrinsic properties of molecules like Phenyl(7H-purin-8-yl)methanol. aun.edu.eg DFT is used to study electronic structure, reactivity, and energetic profiles of purine derivatives, providing a fundamental understanding that complements experimental data. researchgate.netacademie-sciences.frnih.govdiva-portal.org
DFT calculations are employed to elucidate the electronic structure of purine analogs, which is key to understanding their reactivity. researchgate.net These calculations can determine the distribution of electrons in a molecule and identify regions that are susceptible to electrophilic or nucleophilic attack through analysis of the Molecular Electrostatic Potential (MEP). researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net
Studies on purine derivatives have shown that substituents can significantly influence their electronic structure. acs.org For example, substituents at the C8-position of the purine ring have been found to have a stronger influence than those at other positions. acs.org DFT has also been used to investigate the nucleophilic properties of adenine (B156593) and guanine, demonstrating how protonation state and solvent can affect which nitrogen atom in the purine ring is most reactive. d-nb.info This information is vital for understanding how these molecules might interact with biological targets or metabolizing enzymes. d-nb.info A recent study on a novel purine derivative used Conceptual Density Functional Theory (CDFT) to provide insights into its electronic and chemical reactivity properties. diva-portal.orgresearchgate.net
Molecules can exist in different spatial arrangements called conformations, and for flexible molecules like purine derivatives, understanding the preferred conformation is crucial. Quantum chemical calculations can determine the relative energies of different conformers and tautomers (isomers that differ in the position of a proton). nih.gov For 6-oxy purine derivatives, first-principles electronic structure calculations have been used to determine the most favorable tautomeric form in both the gas phase and in aqueous solution, which is essential for accurate computational studies of their binding to proteins. nih.gov
DFT calculations have also been used to study the conformational preferences of purine nucleoside analogues. researchgate.net For example, the energetic stabilities of different purine ring tautomers (amino vs. imino) and sugar pucker conformations (C2'-endo vs. C3'-endo) can be calculated to predict the most stable structure. researchgate.net This type of analysis is critical because the biological activity of a nucleoside analog can be highly dependent on its conformational state. beilstein-journals.org The interaction of a phenyl group with methanol (B129727) has been studied as a model system using quantum chemistry to understand the interplay of noncovalent interactions, such as hydrogen bonding to an ether oxygen versus a π-system. beilstein-journals.org
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing new drug candidates. pharmacologymentor.com SAR describes how changes in the structure of a molecule affect its biological activity, while QSAR uses mathematical models to quantitatively predict this activity. pharmacologymentor.comtandfonline.com
QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with biological activity (e.g., pIC50 values). tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net For a series of substituted purine derivatives targeting c-Src tyrosine kinase, a 2D-QSAR model was developed using descriptors like the number of methyl groups and hydrogen bond donors. tandfonline.com The resulting model showed good predictive power and provided insights for designing more potent inhibitors. tandfonline.comresearchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional picture of the SAR. rsc.org These methods generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic/hydrophilic character are favorable or unfavorable for activity. mdpi.com In a study of purine-carbonitriles as cruzain inhibitors, CoMFA and CoMSIA models indicated that bulky groups with a negative potential at specific positions on the phenyl ring were important for inhibitory activity. rsc.org
| QSAR Study | Target | Key Findings/Model Statistics | Citation |
| 2D-QSAR of Purine Derivatives | c-Src tyrosine kinase | Best model: r² = 0.8319, q² = 0.7550. Descriptors included SsCH3E-index, H-Donor Count. | tandfonline.comresearchgate.net |
| 3D-QSAR of Purine Derivatives | CDK2 | CoMFA (q² = 0.743), CoMSIA (q² = 0.808). Contour maps highlighted key steric, electrostatic, and hydrophobic fields. | mdpi.com |
| 3D-QSAR of Purine-carbonitriles | Cruzain | CoMFA (q² = 0.73), CoMSIA (q² = 0.62). Maps showed preference for bulky, negative potential groups on the phenyl ring. | rsc.org |
Mechanistic Pathway Simulations of Chemical Transformations
Research into the chemical transformations of purine-based systems has revealed the significant influence of substituents on the reaction mechanisms. For instance, computational studies on the chlorination of purine bases have shown that the reactivity of different sites on the purine ring is highly dependent on the nature of the purine and the reaction conditions. Quantum chemical computations have been instrumental in identifying the most probable sites of chlorination and the corresponding chlorinated products. researchgate.net These studies indicate that the reaction's kinetics and thermodynamics can favor different products, with heterocyclic nitrogen atoms and the C8 position being potential reaction sites. researchgate.net
Further computational work has explored the acylation of purines, a fundamental chemical transformation. Studies on the transacylation of ferrocenoyl-purines have utilized DFT calculations and molecular dynamics simulations to investigate the isomerization mechanism between N7 and N9-acylated isomers. wur.nl These simulations have been crucial in identifying the role of the solvent, such as dimethyl sulfoxide (B87167) (DMSO), in facilitating the reaction through a nucleophilic pathway. The calculated energy barriers for the isomerization process were found to be in good agreement with experimental kinetic data, highlighting the predictive power of these computational models. wur.nl
The prebiotic formation of purines has also been a subject of mechanistic pathway simulations. Computational studies have explored potential radical-mediated pathways for the synthesis of purines from simple prebiotic molecules like cyanamide (B42294) and cyanoacetylene. rsc.org These simulations have mapped out the reaction coordinates, identifying transition states and intermediates, and have provided insights into the energetic feasibility of such prebiotic transformations. rsc.org
In the context of this compound, the phenyl and hydroxymethyl substituents at the C8 position are expected to significantly influence its reactivity. The electron-donating or withdrawing nature of the phenyl group, along with the potential for the hydroxymethyl group to participate in reactions, would modulate the electronic structure of the purine ring. Computational simulations could be employed to predict how these substituents affect the susceptibility of the purine core to electrophilic or nucleophilic attack, as well as the potential for reactions involving the exocyclic hydroxymethyl group, such as oxidation to the corresponding aldehyde or carboxylic acid.
A recent review highlights various synthetic and reaction methodologies involving purine derivatives, including those substituted at the C8 position. rsc.org Computational analysis is often a key component in understanding the regioselectivity and stereoselectivity of these reactions. rsc.org For example, in the synthesis of 8-substituted purines via acceptorless dehydrogenative coupling, computational studies could help elucidate the catalytic cycle and the role of the metal catalyst. rsc.org
While direct computational studies on the reaction mechanisms of this compound are awaited, the existing body of research on related purine systems provides a solid framework for predicting and understanding its chemical behavior through simulation.
Theoretical Studies on Purine Tautomerism and Aromaticity
The tautomeric state and aromatic character of the purine ring system are fundamental properties that dictate its chemical reactivity, intermolecular interactions, and biological function. Computational studies have been pivotal in understanding the delicate balance between different tautomers and in quantifying the aromaticity of the purine core and its derivatives, including those substituted at the C8 position.
Purine can exist in several tautomeric forms, with the proton residing on different nitrogen atoms of the imidazole (B134444) and pyrimidine rings. The most common and energetically favorable tautomers are the 7H- and 9H-purines. Theoretical calculations have consistently shown that the relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). acs.orgd-nb.infomdpi.com For the unsubstituted purine, the 9H tautomer is generally found to be more stable than the 7H tautomer in the gas phase. d-nb.info However, the energy difference is small, and solvation effects can alter this preference. mdpi.com
The presence of a substituent at the C8 position can significantly impact the tautomeric equilibrium. For instance, studies on 8-aminopurine have shown that in aqueous solution, the N7H tautomer becomes more stable than the N9H form. mdpi.com Conversely, for C8-nitro-substituted purines, the N9H tautomer remains the most stable, but the relative energies of other tautomers are affected by the strong electron-withdrawing nature of the nitro group. mdpi.com In the case of this compound, the phenyl group at the C8 position would be expected to influence the tautomeric preference through its electronic and steric effects.
The aromaticity of the purine ring system is another key feature that has been extensively investigated using computational methods. Aromaticity is a key factor in the stability of purine tautomers, with the more stable tautomers generally exhibiting greater aromatic character. acs.org Various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of π-electron delocalization in the purine rings. researchgate.net
Theoretical studies have revealed that the 7H and 9H tautomers of purine possess significant aromatic character, as indicated by their HOMA values being close to 1. researchgate.net The substitution can modulate this aromaticity. For example, the introduction of a nitro group generally leads to a reduction in the aromaticity of both the pyrimidine and imidazole rings. mdpi.com In contrast, an amino group can have a more varied effect depending on its position and the specific tautomer. mdpi.com
The tables below summarize key findings from computational studies on purine tautomerism, providing a comparative view of how substitution and solvent can influence tautomeric stability.
| Purine Derivative | Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Aqueous Solution | Reference |
|---|---|---|---|---|
| Unsubstituted Purine | 9H | 0.00 | 0.00 | d-nb.infomdpi.com |
| Unsubstituted Purine | 7H | 0.9 - 2.5 | -0.1 - 0.5 | d-nb.infomdpi.com |
| 8-Aminopurine | 9H | 0.00 | 0.00 | mdpi.com |
| 8-Aminopurine | 7H | - | -0.4 | mdpi.com |
| 8-Nitropurine | 9H | 0.00 | 0.00 | mdpi.com |
| 8-Nitropurine | 7H | 2.9 | 2.1 | mdpi.com |
| Purine Tautomer | Ring | HOMA Index (Gas Phase) | Reference |
|---|---|---|---|
| Unsubstituted 9H-Purine | Pyrimidine | 0.875 | researchgate.net |
| Unsubstituted 9H-Purine | Imidazole | 0.941 | researchgate.net |
| Unsubstituted 7H-Purine | Pyrimidine | 0.893 | researchgate.net |
| Unsubstituted 7H-Purine | Imidazole | 0.919 | researchgate.net |
Biological Activity and Mechanistic Elucidation of Phenyl 7h Purin 8 Yl Methanol and Purine Analogues
In vitro Biological Activity Profiling
Enzyme Inhibition Studies
Purine (B94841) analogues have been extensively studied as inhibitors of various enzymes crucial for cellular metabolism and signaling.
Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that plays a role in cell proliferation, gene expression, and apoptosis. jst.go.jpnih.gov Its upregulation is associated with cancer, making it a therapeutic target. jst.go.jpnih.gov Novel purine-based CK2α inhibitors have been identified through virtual screening. jst.go.jpnih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the purine scaffold for inhibitory activity. For instance, compounds with a 4-carboxyphenyl group at the 2-position, a carboxamide group at the 6-position, and an electron-rich phenyl group at the 9-position of the purine ring have shown significant inhibitory potential against CK2α. jst.go.jp One such compound, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid, demonstrated an IC50 of 4.3 µM. jst.go.jp
| Compound | Target | IC50 (µM) |
| 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid | Protein Kinase CK2α | 4.3 |
Xanthine (B1682287) Oxidase: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for conditions like gout and hyperuricemia. nih.govwikipedia.org Purine analogues, such as allopurinol, are well-known inhibitors of xanthine oxidase. wikipedia.orgnih.gov The inhibitory mechanism often involves mimicking the natural purine substrates. nih.gov Research has also explored non-purine inhibitors to reduce side effects associated with purine analogues. nih.gov
Inosine-5′-monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer, antiviral, and immunosuppressive agents. nih.govtandfonline.comrsc.org It catalyzes the NAD-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.govtandfonline.com Purine analogues like mizoribine (B1677216) and ribavirin (B1680618) are known inhibitors of IMPDH. nih.govtandfonline.com These inhibitors can lead to the depletion of guanine nucleotide pools, thereby disrupting DNA and RNA synthesis. nih.govtandfonline.com
Receptor Antagonist/Agonist Activity Assessments
Purine analogues can also act as ligands for purinergic receptors, which are involved in a wide range of physiological processes.
Adenosine (B11128) Receptors: Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by adenosine. nih.gov Purine analogues, particularly xanthines like caffeine (B1668208) and theophylline, are known antagonists of adenosine receptors. nih.gov The development of selective agonists and antagonists for different AR subtypes is an active area of research. nih.gov Structural modifications to the ribose and purine moieties of nucleoside analogues can convert agonists into antagonists. nih.gov For example, MRS1292, a rigid nucleoside analog, acts as a full antagonist of the A3 adenosine receptor. nih.gov
P2Y Receptors: P2Y receptors are another class of purinergic GPCRs activated by nucleotides such as ATP, ADP, UTP, and UDP. The design of selective agonists and antagonists for P2Y receptors is also being pursued for therapeutic purposes. nih.gov
Cellular Target Identification
Identifying the specific cellular targets of purine analogues is crucial for understanding their mechanisms of action. For instance, the peptide-based CK2 inhibitor CIGB-300 has been shown to interact directly with the CK2α catalytic subunit in acute myeloid leukemia (AML) cells. mdpi.com In some cancer cell lines, N-benzyl-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide (AC-5216) has been identified as a selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov Furthermore, some purine analogues have been found to inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in de novo purine biosynthesis, leading to antiproliferative effects in tumor cells. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis
Impact of Phenyl(hydroxyl)methyl Substitution on Biological Potency
The presence and nature of the substituent at the 8-position of the purine ring can significantly influence biological activity. In the context of Phenyl(7H-purin-8-yl)methanol, the phenyl(hydroxyl)methyl group is a key feature. While direct SAR studies on this specific substitution are not extensively detailed in the provided context, the general principles of purine chemistry suggest that this group can affect solubility, steric interactions with the target protein, and the potential for hydrogen bonding through the hydroxyl group. The phenyl ring can engage in hydrophobic or pi-stacking interactions within a binding pocket.
Stereochemical Influences on Biological Recognition
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For purine analogues, the introduction of chiral centers, often in the substituents attached to the purine core, can lead to enantiomers or diastereomers with markedly different biological profiles. These differences arise because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the various stereoisomers of a ligand.
This differential recognition can affect multiple aspects of a compound's behavior, including its binding affinity for a target, its metabolic stability, and its absorption and distribution profile. Consequently, enantioselective synthesis—the preparation of a single, desired stereoisomer—has become a cornerstone of medicinal chemistry.
Research into novel aryl-substituted purine bioisosteres has demonstrated the importance of stereochemistry in antiproliferative activity. By employing enzymes like halohydrin dehalogenase, researchers can synthesize specific (R)- and (S)-enantiomers of purine derivatives. For example, the synthesis of optically pure (R)- and (S)-enantiomers of purine nucleosides has been pursued to evaluate their antiviral activities. The evaluation of these separated isomers often reveals that one enantiomer is significantly more potent or has a different activity profile than the other, underscoring the necessity of stereochemical control in the design of therapeutic agents.
Table 1: Comparison of Antiproliferative Activity in Racemic vs. Enantiopure Purine Analogues Note: The following table is a representative example based on findings in the field; specific data for this compound is not available.
| Compound | Stereochemistry | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Analogue A | Racemic | HeLa | 15.2 |
| Analogue A | (R)-enantiomer | HeLa | 5.1 |
| Analogue A | (S)-enantiomer | HeLa | > 50 |
Investigation of Molecular Mechanisms of Action
Understanding the precise molecular interactions and downstream consequences of a compound's activity is fundamental to its development as a therapeutic agent or research tool. For purine analogues, this involves identifying specific protein targets and elucidating the signaling pathways they modulate.
Purine analogues have emerged as potent inhibitors of a wide range of enzymes, particularly protein kinases. The purine scaffold mimics ATP, the natural kinase substrate, allowing these compounds to function as competitive inhibitors in the enzyme's active site. However, achieving selectivity for a specific kinase out of the more than 500 in the human kinome is a significant challenge.
Advanced techniques such as KINOMEscan™, a high-throughput competition binding assay, are employed to profile the selectivity of purine analogues against a large panel of human kinases. This approach led to the discovery that a novel 6-substituted phenyl-purine analogue, referred to as compound 19, selectively interacts with Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK). Similarly, another analogue, compound 56, was found to interact with discoidin domain-containing receptor 2 (DDR2).
Beyond kinases, purine derivatives can be designed to target other protein families. For instance, the compound AC-5216, a 2-phenyl-9-yl-purine derivative, was identified as a selective agonist for the Peripheral-type Benzodiazepine Receptor (PBR), a target implicated in neuroinflammation. This highlights the versatility of the purine scaffold in generating specific ligands for diverse biological targets.
The specific binding of a purine analogue to its target protein initiates a cascade of downstream cellular events. The inhibition of key signaling nodes can profoundly affect cell fate, often leading to apoptosis (programmed cell death) in cancer cells.
In the case of the ALK and BTK inhibitor compound 19, its binding in hepatocellular carcinoma cells leads to a reduction in the phosphorylation of downstream proteins, including Src and the Retinoblastoma (Rb) protein. This, in turn, decreases the levels of Cyclin E and cyclin-dependent kinase 2 (cdk2), crucial regulators of the cell cycle, ultimately culminating in the induction of apoptosis.
Other purine analogues can trigger apoptosis through different mechanisms. Studies on alkylpurines such as O(6)-methylguanine have shown that they can induce apoptosis by simultaneously inhibiting the phosphatidylinositol 3-kinase (PI3-K)/p70 S6 kinase (p70S6K) pathway while activating the ras-raf mitogen-activated kinase (MAPK) pathway. This differential modulation of key survival and stress-response pathways creates a conflict in cellular signaling that pushes the cell toward apoptosis.
Utility in Chemical Biology and Drug Discovery Research
The ability to design purine analogues with specific biological activities makes them invaluable tools for both basic research and therapeutic development. They can be engineered as probes to investigate cellular pathways or serve as scaffolds for novel drugs.
A chemical probe is a small molecule used to study a biological target or pathway. Purine analogues are excellent candidates for probe development due to their versatile and modifiable structure. By incorporating reporter groups such as fluorophores or radioisotopes, a purine-based ligand can be used to visualize and quantify its target.
For example, purine analogues have been synthesized with fluorescent properties that are sensitive to their microenvironment, making them promising probes for studying molecular interactions. Derivatives of adenosine (a natural purine) have been linked to fluorophores to create probes for adenosine receptors, enabling their visualization by confocal microscopy and their use in advanced techniques like Fluorescence Resonance Energy Transfer (FRET).
Furthermore, purine analogues can be developed into agents for in vivo imaging. The PBR agonist AC-5216 was radiolabeled with carbon-11 (B1219553) ([11C]AC-5216) to create a potent Positron Emission Tomography (PET) agent. This probe allows for the non-invasive imaging and study of PBR expression in the brain, which is a biomarker for neuroinflammation and neuronal damage.
The purine core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and is capable of binding to multiple biological targets. Medicinal chemists systematically modify the purine structure to optimize potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.
SAR studies on 6-phenyl purine analogues have shown that the nature and position of substituents on the phenyl ring are critical for anticancer activity. For example, introducing a 4-phenoxyphenyl group at the C-6 position of the purine nucleus was found to be particularly effective. Similarly, research on 6-substituted purines as inotropic agents revealed that thioether-linked side chains were superior to oxygen or nitrogen isosteres, and that adding electron-withdrawing groups to a benzhydryl moiety increased potency. These detailed SAR studies provide a rational basis for designing next-generation modulators with improved therapeutic profiles.
Table 2: Structure-Activity Relationship (SAR) of 6-(4-Substituted Phenyl)purine Analogues Against Huh7 Liver Cancer Cells Source: Data adapted from Kucukdumlu et al., Acta Chim. Slov. 2017, 64, 621–632.
| Compound | Substitution at C-6 of Purine | IC₅₀ (µM) on Huh7 Cells |
|---|---|---|
| 11 | 4-Fluorophenyl | 15.8 |
| 12 | 4-Chlorophenyl | 13.5 |
| 14 | 4-(tert-Butyl)phenyl | 8.4 |
| 16 | 4-Phenoxyphenyl | 6.5 |
Future Directions and Emerging Research Avenues for Phenyl 7h Purin 8 Yl Methanol
Innovative Synthetic Methodologies for Enhanced Accessibility and Diversity
The accessibility of Phenyl(7H-purin-8-yl)methanol and its derivatives is crucial for comprehensive biological evaluation. Traditional methods for the synthesis of C8-aryl purines have often been challenging. However, modern organic synthesis offers several innovative approaches to create a diverse library of these compounds.
One of the most significant advancements has been the application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling reaction. This method has proven highly effective for the synthesis of C8-aryl purine (B94841) nucleosides, allowing for the introduction of a wide variety of substituted phenyl groups at the C8-position with high efficiency and selectivity. nih.gov This has been instrumental in creating analogues for structure-activity relationship (SAR) studies. researchgate.net
Other emerging strategies include:
Acceptor-less Dehydrogenative Coupling (ADC): This method involves the direct coupling of a C-H bond with an alcohol, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Multi-step Synthesis from Pyrimidine (B1678525) Precursors: Building the purine core from substituted pyrimidine intermediates allows for precise control over the substitution pattern. For instance, starting with a compound like 4,6-dichloro-5-nitropyrimidine, a series of reactions including reduction, cyclization, and substitution can yield complex 6,8,9-trisubstituted purine analogues carrying a phenyl group at the C8 position. nih.gov
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can accelerate reaction times and improve yields in heterocyclic synthesis, providing a rapid and efficient means to produce aryl-substituted purine bioisosteres.
These methodologies are pivotal for expanding the chemical space around the this compound core, enabling the synthesis of diverse derivatives with varied electronic and steric properties for biological screening.
Advanced Analytical Approaches for Complex Biological Systems
Understanding the behavior of this compound and its derivatives within a biological system requires sophisticated analytical techniques capable of detecting and quantifying minute amounts of the compound and its metabolites in complex matrices like plasma, urine, and cell lysates. nih.govcreative-proteomics.com
The gold standard for this type of bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . creative-proteomics.comresearchgate.net Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer offers unparalleled sensitivity, selectivity, and speed. mdpi.comchromatographyonline.com This technique allows for the simultaneous quantification of multiple purine metabolites from a small sample volume, which is essential for pharmacokinetic studies and for understanding how the compound affects purine metabolic pathways. nih.govnih.gov Key features of advanced LC-MS/MS methods include:
High Sensitivity: Detection limits can reach the low ng/mL or even sub-ng/mL level, crucial for tracking compound concentrations after administration. creative-proteomics.com
High Specificity: Tandem mass spectrometry (MS/MS) minimizes interference from other endogenous substances in the biological matrix, ensuring accurate quantification. mdpi.com
Rapid Analysis: Run times can be as short as a few minutes, enabling high-throughput screening of samples. nih.govnih.gov
Another powerful technique is Capillary Electrophoresis (CE) , which separates molecules based on their charge and size in a narrow capillary tube. wikipedia.org CE is particularly well-suited for analyzing charged species like purine nucleotides and can be coupled with detectors such as UV-Vis absorbance or mass spectrometry. springernature.compromega.de It offers high resolution and requires very small sample volumes. promega.deacs.org These advanced analytical methods are indispensable for elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of new purine derivatives and for monitoring their effects on cellular biochemistry. frontiersin.orgresearchgate.net
Table 1: Comparison of Advanced Analytical Techniques for Purine Derivatives
| Feature | LC-MS/MS | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Separation by chromatography, detection by mass | Separation by electrokinetic migration |
| Sensitivity | Very high (sub-ng/mL) | High |
| Specificity | Very high | Moderate to High (depends on detector) |
| Sample Throughput | High | Moderate to High |
| Primary Analytes | Small molecules, metabolites | Charged molecules (ions, nucleotides) |
| Matrix Effects | Can be significant; requires careful sample prep | Less susceptible to matrix effects |
| Coupling | Commonly coupled to MS | Can be coupled to MS, UV, LIF |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. For this compound, these computational tools can be applied to rationally design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.
The process typically involves several key applications of AI/ML:
Virtual Screening: ML models can be trained on existing datasets of purine derivatives to predict the biological activity of new, virtual compounds. This allows researchers to screen vast chemical libraries in silico and prioritize a smaller, more promising set of molecules for actual synthesis, saving considerable time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models learn the underlying rules of chemical structure and biological activity to propose novel derivatives that are optimized for binding to a specific biological target.
ADMET Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can predict these properties from a molecule's structure alone, enabling chemists to filter out compounds with likely unfavorable profiles early in the discovery process.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at building QSAR models that correlate specific structural features of this compound derivatives with their observed biological activity. These models provide valuable insights into which parts of the molecule are most important for its function and guide further optimization.
By integrating these AI and ML approaches, researchers can more efficiently navigate the complex chemical space around the this compound core to design potent and selective drug candidates.
Exploration of Novel Biological Targets and Therapeutic Applications
While the full biological profile of this compound is still under investigation, derivatives based on the 8-aryl purine scaffold have shown activity against several important biological targets, primarily in the field of oncology. researchgate.netresearchgate.net Future research will focus on expanding this scope and identifying novel targets.
Kinase Inhibition: Protein kinases are a major class of drug targets, and the purine scaffold mimics the endogenous kinase ligand, ATP. Consequently, 8-aryl purine derivatives have been successfully developed as kinase inhibitors. researchgate.netnih.gov
Glycogen Synthase Kinase-3 (GSK-3): Certain 8-arylated purine derivatives have been identified as inhibitors of GSK-3, a kinase implicated in a range of diseases including metabolic disorders and neurodegenerative conditions. nih.gov
PDK1: A series of 2-anilino-4-aryl-8H-purines were developed as potent inhibitors of PDK1, a key kinase in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer. researchgate.net
Dual Src/Abl Kinase: Novel purine derivatives have been designed to target the inactive conformation of both Src and Abl kinases, which are critical drivers in certain types of leukemia.
Anticancer Activity: Beyond specific kinases, various 8-phenyl substituted purines have demonstrated broad cytotoxic effects against human cancer cell lines, including liver, colon, and breast cancer. nih.gov The mechanisms may involve inhibition of other key cellular proteins like human topoisomerase IIα or interference with tubulin polymerization. researchgate.net The nucleobase-like structure of these compounds makes them well-suited to interact with the ATP-binding sites of numerous enzymes involved in cell growth and proliferation. rsc.org
Future research will likely involve screening this compound derivatives against large panels of kinases and other cancer-related targets to uncover new therapeutic applications.
Table 2: Potential Biological Targets for 8-Aryl Purine Derivatives
| Target Class | Specific Target Example | Associated Disease Area |
|---|---|---|
| Protein Kinases | GSK-3 | Metabolic & Neurodegenerative Disorders |
| PDK1 | Cancer | |
| Src/Abl | Cancer (Leukemia) | |
| Topoisomerases | Topoisomerase IIα | Cancer |
| Cytoskeletal Proteins | Tubulin | Cancer |
This compound as a Scaffold for Next-Generation Bioactive Molecules
A molecular scaffold is a core chemical structure upon which a variety of functional groups can be appended to create a library of new compounds. The this compound structure is an excellent example of a "privileged scaffold"—a framework that is capable of binding to multiple biological targets with high affinity. nih.gov
The purine core itself is a well-established privileged scaffold, given its prevalence in endogenous molecules like ATP and guanosine (B1672433) triphosphate (GTP). researchgate.net The addition of a phenyl group at the C8 position provides a key vector for modification. This aryl ring can be functionalized with different substituents to modulate the molecule's properties:
Potency and Selectivity: Altering substituents on the phenyl ring can fine-tune interactions within the binding pocket of a target protein, enhancing potency and selectivity.
Pharmacokinetic Properties: Modifications can improve solubility, membrane permeability, and metabolic stability, leading to better drug-like characteristics.
Exploring New Interactions: The phenyl group can be used as an anchor point to extend the molecule into new regions of a target's binding site or to attach other pharmacophores to create multi-target ligands.
This versatility makes the 8-aryl purine scaffold a valuable starting point for developing new generations of bioactive molecules. nih.gov By systematically decorating the purine core and the C8-phenyl group, medicinal chemists can explore a vast chemical space to identify compounds with novel biological activities and therapeutic potential, from anticancer agents to modulators of enzymes in other disease pathways. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Phenyl(7H-purin-8-yl)methanol with high purity?
- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor using sodium borohydride (NaBH₄) in ethanol under mild conditions, yielding high-purity products . Alternatively, enzymatic reduction using dehydrogenases (e.g., alcohol dehydrogenase) can achieve enantiomeric purity >98% for chiral derivatives . Purification typically involves column chromatography or preparative HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) using methanol/water mobile phases .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm structure and purity.
- HPLC/UHPLC : Use phenyl-hexyl columns (2.7 µm particle size) with mobile phases containing 0.1% formic acid in water and methanol for resolving polar impurities .
- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode to verify molecular ion peaks .
Q. What are the primary biological targets investigated for this compound?
- Methodological Answer : this compound derivatives are studied for enzyme inhibition (e.g., COX-1, SERT) with IC₅₀ values ranging from 8–15 µM . Target identification involves in vitro assays using fluorogenic substrates or radiolabeled ligands. For example, COX-1 inhibition is measured via prostaglandin H₂ synthase activity assays .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in the synthesis of chiral this compound derivatives?
- Methodological Answer : Asymmetric synthesis methods include:
- Enzymatic Catalysis : Use immobilized Candida antarctica lipase B (CAL-B) with isopropanol as a co-solvent, achieving >99% ee .
- Chiral Ligands : Employ (R)-BINAP ligands in palladium-catalyzed reductions to control stereochemistry .
- Analysis : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol gradients .
Q. How to resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-1 inhibition ranging from 8–15 µM) may arise from:
- Assay Conditions : Variability in pH (5.5–7.5), temperature, or co-factor concentrations .
- Purity : Impurities >2% can skew results; validate via LC-MS and quantify using internal standards (e.g., deuterated analogs) .
- Statistical Analysis : Apply multivariate regression to correlate structural modifications (e.g., fluorination) with activity trends .
Q. What strategies are effective in SAR studies to enhance the bioactivity of this compound analogs?
- Methodological Answer :
- Fluorination : Introduce fluorine at the phenyl ring to enhance metabolic stability (e.g., 5-chloro-2-(difluoromethyl) derivatives show 2x higher half-life in vivo) .
- Heterocyclic Modifications : Replace purine with pyrimidine rings to improve solubility; measure logP via shake-flask method .
- Data Integration : Use QSAR models combining DFT calculations (e.g., HOMO-LUMO gaps) and in vitro data to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
